molecular formula C26H26N2OS B2508774 2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide CAS No. 681279-55-0

2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B2508774
CAS No.: 681279-55-0
M. Wt: 414.57
InChI Key: CVVARMCRJADYHS-UHFFFAOYSA-N
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Description

2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide is a complex organic compound that features an indole core, a thioether linkage, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the indole derivative with a suitable thiol compound, often under basic conditions.

    Acetamide Formation: The final step involves the acylation of the thioether-indole intermediate with an acyl chloride or anhydride to form the acetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the acetamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine, chloromethane, or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its structural similarity to bioactive indole derivatives.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Material Science: Its unique structure may impart desirable properties to materials, such as enhanced stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The indole core is known to interact with various biological targets, and the thioether and acetamide groups could further influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-N-(phenyl)acetamide
  • 2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide

Uniqueness

2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide is unique due to the specific positioning of the methyl groups on the benzyl and tolyl rings, which can influence its chemical reactivity and interaction with biological targets. This structural uniqueness can lead to different pharmacological or material properties compared to its analogs.

Properties

IUPAC Name

2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2OS/c1-18-9-12-22(13-10-18)27-26(29)17-30-25-16-28(24-7-5-4-6-23(24)25)15-21-14-19(2)8-11-20(21)3/h4-14,16H,15,17H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVVARMCRJADYHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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